2-(3-Chloro-2-methylpropyl)thiophene
CAS No.:
Cat. No.: VC20394535
Molecular Formula: C8H11ClS
Molecular Weight: 174.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClS |
|---|---|
| Molecular Weight | 174.69 g/mol |
| IUPAC Name | 2-(3-chloro-2-methylpropyl)thiophene |
| Standard InChI | InChI=1S/C8H11ClS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3 |
| Standard InChI Key | GIBWTDZGQFIWAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=CS1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(3-Chloro-2-methylpropyl)thiophene consists of a thiophene ring (C₄H₃S) bonded to a 3-chloro-2-methylpropyl chain at the second position. Key structural features include:
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Thiophene Core: A sulfur-containing heterocycle with delocalized π-electrons contributing to aromatic stability .
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Branched Alkyl Chain: A three-carbon propyl group with a chlorine atom at the third position and a methyl group at the second carbon, introducing steric hindrance .
The IUPAC name, 2-(3-chloro-2-methylpropyl)thiophene, reflects this substitution pattern, while the SMILES string CC(CC1=CC=CS1)CCl encodes the connectivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClS | |
| Molecular Weight | 174.69 g/mol | |
| IUPAC Name | 2-(3-chloro-2-methylpropyl)thiophene | |
| SMILES | CC(CC1=CC=CS1)CCl | |
| InChI Key | GIBWTDZGQFIWAJ-UHFFFAOYSA-N |
Physical and Chemical Properties
Experimental data from Sigma-Aldrich and PubChem on analogous chlorinated compounds suggest:
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Boiling Point: ~117°C at 10 mmHg , consistent with volatile organochlorides.
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Density: ~0.925 g/mL, typical for halogenated hydrocarbons .
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Solubility: Insoluble in water; miscible with organic solvents like toluene and ethanol .
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Refractive Index: n20/D ≈ 1.427, indicating moderate polarizability .
The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiophene ring participates in electrophilic aromatic substitutions .
Synthesis and Industrial Production
Chlorination Methods
A patented route (CN1305843C) involves diazotization and chlorination of 3-chloro-2-aminotoluene, yielding 70–85% purity. Key steps include:
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Diazonium salt formation at 0–5°C using sodium nitrite.
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Chlorination via coupling with thiophene precursors.
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Solvent extraction and vacuum distillation for purification .
Grob Fragmentation Approach
Xie and Oestreich demonstrated a B(C₆F₅)₃-catalyzed decarbonylative transfer hydrochlorination:
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React 2-(2-methylallyl)thiophene with cyclohexa-2,5-diene-1-carbonyl chloride.
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Initiate fragmentation at 5–10°C to form the target compound.
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Isolate via toluene extraction and magnesium sulfate drying .
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Temperature Range | Catalysts |
|---|---|---|---|
| Diazotization | 85 | 0–5°C | None |
| Grob Fragmentation | 62 | 5–10°C | B(C₆F₅)₃ |
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Pharmaceuticals: Functionalization via Suzuki-Miyaura coupling to create kinase inhibitors .
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Polymer Chemistry: Co-monomer in conductive polythiophenes for OLEDs .
Materials Science
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Liquid Crystals: Branched alkyl chains enhance mesophase stability in display technologies .
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Coordination Complexes: Sulfur atoms coordinate with transition metals (e.g., Pd, Pt) for catalytic applications .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The branched alkyl group in 2-(3-Chloro-2-methylpropyl)thiophene impedes π-stacking in polymers compared to linear analogs, enhancing solubility in nonpolar media .
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